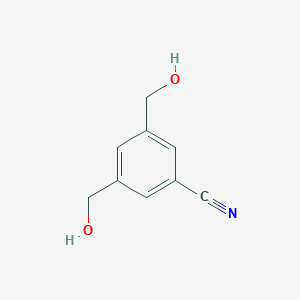

3,5-Bis(hydroxymethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMKDGDCCWYUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CO)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576769 | |

| Record name | 3,5-Bis(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146335-23-1 | |

| Record name | 3,5-Bis(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3,5 Bis Hydroxymethyl Benzonitrile

Established Synthetic Routes to 3,5-Bis(hydroxymethyl)benzonitrile

The synthesis of this compound can be achieved through several methodologies, primarily involving the reduction of corresponding carboxylic acid or ester precursors.

Reductive Methodologies for Carboxylic Acid and Ester Precursors

A common and effective method for the synthesis of this compound involves the reduction of a suitable precursor such as 3,5-dicyanobenzoic acid or its corresponding ester. While specific details for the direct synthesis of this compound are not extensively documented in the provided search results, analogous reductions are well-established. For instance, the reduction of ester groups to hydroxymethyl groups is a fundamental transformation in organic synthesis.

A prominent reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄) . ijsdr.org It is often preferred for its milder nature and greater selectivity compared to more reactive hydrides like lithium aluminum hydride (LAH). The general scheme for such a reduction would involve the following transformation:

Starting Material: Dimethyl 5-cyanobenzene-1,3-dicarboxylate

Reducing Agent: Sodium Borohydride (NaBH₄)

Product: this compound

The reaction is typically carried out in a suitable solvent, such as an alcohol, at a controlled temperature.

Multi-step Convergent and Divergent Synthetic Strategies

The synthesis of this compound can be integrated into both convergent and divergent synthetic strategies to create more complex molecules.

Convergent Synthesis: In a convergent approach, the this compound core would be synthesized separately and then coupled with other pre-synthesized fragments to form the final target molecule. This strategy is efficient as it allows for the parallel synthesis of different parts of a larger molecule.

Divergent Synthesis: In a divergent approach, this compound would serve as a central building block. Its functional groups can be selectively modified to generate a library of related compounds. For example, one hydroxymethyl group could be modified while the other remains protected, allowing for sequential and controlled derivatization.

Functionalization and Derivatization of this compound

The presence of both hydroxymethyl and nitrile functional groups makes this compound a valuable scaffold for further chemical modifications.

Chemical Modifications of Hydroxymethyl Groups (e.g., Etherification, Esterification)

The two hydroxymethyl groups are primary alcohols and can readily undergo typical alcohol reactions. These modifications are crucial for building larger and more complex molecular architectures.

Etherification: The hydroxymethyl groups can be converted to ethers by reacting them with alkyl halides or other suitable electrophiles in the presence of a base. This allows for the introduction of various alkyl or aryl groups.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides will yield the corresponding esters. This is a common strategy to introduce different functional groups or to protect the hydroxyl groups during subsequent reactions. For example, the formation of a benzoate (B1203000) ester has been demonstrated in related structures. acs.org

These modifications allow for the fine-tuning of the molecule's properties, such as solubility, and provide handles for further reactions.

Transformations of the Nitrile Group (e.g., Hydrolysis to Amides, Amines)

The nitrile group is a versatile functional group that can be transformed into several other important functionalities. researchgate.netresearchgate.net

Hydrolysis to Amides and Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide and then, upon further hydrolysis, a carboxylic acid. openstax.orglibretexts.orgyoutube.com This transformation is a key step in synthesizing various derivatives.

Reduction to Amines: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.org This reaction proceeds through the nucleophilic addition of a hydride to the carbon-nitrogen triple bond. libretexts.org This conversion is fundamental for the synthesis of various nitrogen-containing compounds.

The ability to selectively transform the nitrile group in the presence of the hydroxymethyl groups (or their protected forms) is a key aspect of the synthetic utility of this compound.

Introduction of Halogenated Moieties and Subsequent Reactions (e.g., Trifluoromethylation via 3,5-bis(trifluoromethyl)benzonitrile (B1295164) analogs)

The introduction of halogenated moieties, particularly trifluoromethyl groups, onto the benzonitrile (B105546) scaffold significantly alters its chemical properties and opens avenues for a variety of subsequent reactions. The synthesis of analogs like 3,5-bis(trifluoromethyl)benzonitrile is a key step in this process. biosynth.com

One common strategy for trifluoromethylation involves the use of reagents like sodium trifluoromethanesulfinate (CF3SO2Na) or trifluoromethanesulfonyl chloride (CF3SO2Cl). beilstein-journals.org These reagents can directly introduce the trifluoromethyl group onto aromatic rings under oxidative conditions. beilstein-journals.org For instance, the trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate was first reported in 1991, although the initial scope was limited to electron-rich aromatics and often resulted in mixtures of regioisomers. beilstein-journals.org More recent methods have expanded the scope and efficiency of these reactions.

Another approach involves the transformation of other functional groups. For example, benzylic C-H bonds can be selectively trifluoromethylated. Phenol derivatives have been shown to undergo trifluoromethylation at the para-position benzylic C-H bond when using a copper/Togni reagent system in dimethylformamide. rsc.org

The resulting 3,5-bis(trifluoromethyl)benzonitrile is a versatile intermediate. biosynth.commdpi.com It can undergo further functionalization, such as reactions involving its nitrile group or the aromatic ring. For example, it has been used in the synthesis of potent growth inhibitors of drug-resistant bacteria by incorporating it into pyrazole (B372694) derivatives. mdpi.com The trifluoromethyl groups on the benzonitrile ring are known to enhance the biological activity of these resulting compounds. mdpi.com

Furthermore, the presence of trifluoromethyl groups can influence the reactivity of other parts of the molecule. For instance, 3,5-bis(trifluoromethyl)benzonitrile has been noted to act as a denaturant, preventing proteins from unfolding, and can react with myoglobin (B1173299) as a bidentate ligand. biosynth.com

Palladium-Catalyzed Coupling Reactions of Halogenated Benzonitrile Derivatives (e.g., Suzuki-Miyaura, Sonogashira, Mizoroki-Heck)

Halogenated derivatives of benzonitrile are valuable substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex organic molecules. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of substituted benzonitriles.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. tcichemicals.comlibretexts.org Halogenated benzonitriles can be efficiently coupled with various aryl or vinyl boronic acids or their esters to produce biaryl or vinyl-substituted benzonitriles. The reaction typically requires a base and is known for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.comlibretexts.org While traditionally used with aryl halides, recent advancements have explored the use of nitroarenes as coupling partners, which could potentially streamline synthetic routes as many aryl halides are derived from nitroarenes. mdpi.com

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing arylalkynes. Halogenated benzonitriles serve as the aryl halide component, reacting with terminal alkynes to yield benzonitrile derivatives with alkyne substitutions. The reaction is typically carried out under mild, basic conditions. wikipedia.orglibretexts.org

Mizoroki-Heck Reaction:

The Mizoroki-Heck reaction, or simply the Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.com Halogenated benzonitriles can be used as the aryl halide, reacting with various alkenes to introduce vinyl groups onto the benzonitrile ring. nih.gov The mechanism generally proceeds through oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination steps. nih.gov Recent developments have even demonstrated a denitrative Mizoroki-Heck reaction, using nitroarenes as the electrophilic partner. semanticscholar.org

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction Name | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Halogenated Benzonitrile, Organoboron Compound | Palladium Catalyst, Base | Biaryl or Vinyl Benzonitrile |

| Sonogashira | Halogenated Benzonitrile, Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Base | Alkynyl Benzonitrile |

| Mizoroki-Heck | Halogenated Benzonitrile, Alkene | Palladium Catalyst, Base | Alkenyl Benzonitrile |

Green Chemistry Principles in the Synthesis of Benzonitrile Scaffolds

The application of green chemistry principles to the synthesis of benzonitrile scaffolds aims to develop more environmentally benign and sustainable chemical processes. This involves the use of safer reagents, more efficient catalytic systems, and reaction conditions that minimize waste and energy consumption.

Several strategies have been explored to make benzonitrile synthesis greener. One approach is the use of ionic liquids as recyclable reaction media and catalysts. rsc.orgresearchgate.net For example, a novel green route for synthesizing benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride has been developed using an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying product separation. rsc.orgresearchgate.net This method has been shown to be applicable to a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields. rsc.orgrsc.org

Biocatalysis offers another promising avenue for the green synthesis of nitriles. mdpi.comnih.gov Aldoxime dehydratases are enzymes that can catalyze the cyanide-free synthesis of nitriles from aldoximes under mild, aqueous conditions. mdpi.comnih.gov This enzymatic approach avoids the use of hazardous reagents like cyanide and can be applied to the synthesis of a broad range of nitriles, including chiral compounds. nih.gov Similarly, nitrilases are enzymes that can hydrolyze nitriles to carboxylic acids and are considered "Green Catalysts" for their role in the biotransformation of nitriles under environmentally friendly conditions. nih.gov

Flow chemistry is another technology that aligns with the principles of green chemistry and has been applied to nitrile synthesis. rsc.orgnjbio.com Continuous flow processes offer improved heat and mass transfer, leading to better reaction control, reduced byproduct formation, and enhanced safety. njbio.comuc.pt A continuous flow method for the synthesis of aryl nitriles from ketones using p-tosylmethyl isocyanide (TosMIC) has been developed, providing a cyanide-free and scalable route to these compounds. rsc.org

Furthermore, efforts have been made to replace harsh reagents and conditions in traditional nitrile syntheses. For example, methods have been developed for the direct conversion of aldehydes to nitriles using ecofriendly catalysts like deep eutectic mixtures of choline (B1196258) chloride and urea. organic-chemistry.org Research has also focused on the hydration of nitriles to amides using sustainable and low-cost heterogeneous catalysts like nanorod manganese oxide. researchgate.net

Table 2: Green Chemistry Approaches in Benzonitrile Synthesis

| Approach | Key Features | Example Application |

|---|---|---|

| Ionic Liquids | Recyclable, act as catalyst and solvent, simplified separation. rsc.orgresearchgate.net | Synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride. rsc.orgresearchgate.net |

| Biocatalysis | Cyanide-free, mild aqueous conditions, high selectivity. mdpi.comnih.gov | Synthesis of nitriles from aldoximes using aldoxime dehydratases. mdpi.comnih.gov |

| Flow Chemistry | Improved control and safety, reduced waste, scalable. rsc.orgnjbio.com | Cyanide-free synthesis of aryl nitriles from ketones using TosMIC. rsc.org |

| Alternative Reagents | Use of less toxic and more sustainable reagents. organic-chemistry.org | One-pot synthesis of nitriles from aldehydes using a deep eutectic solvent. organic-chemistry.org |

Applications in Advanced Materials Science and Supramolecular Architectures

Metal-Organic Frameworks (MOFs) Utilizing 3,5-Bis(hydroxymethyl)benzonitrile and its Derivatives

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The modular nature of MOFs allows for the tuning of their properties, such as pore size, shape, and chemical functionality, by carefully selecting the metal and organic components. researchgate.netrsc.org This has made them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. nih.govhhu.de

The design and synthesis of the organic linker are crucial steps in the creation of MOFs with desired properties. rsc.org The geometry, connectivity, and functional groups of the linker dictate the resulting framework's topology and chemical environment. researchgate.netrsc.org Benzonitrile-containing ligands, derived from molecules like this compound, offer specific advantages in MOF synthesis. The nitrile group can be a site for post-synthetic modification, allowing for the introduction of additional functionalities into the MOF structure. nih.gov

The synthesis of these linkers often involves multi-step organic reactions to introduce the necessary coordinating groups, typically carboxylates, onto the benzonitrile (B105546) core. cd-bioparticles.net For instance, derivatives like 5-(hydroxymethyl)isophthalic acid have been used to construct cobalt-based MOFs. nih.gov The rational design of these linkers allows for a degree of control over the final MOF architecture. nih.gov

In the assembly of MOFs, the organic linkers connect to metal-containing nodes known as secondary building units (SBUs). hhu.de The coordination mode of the linker and the geometry of the SBU are key factors that determine the dimensionality and topology of the resulting framework. rsc.orgresearchgate.net

Linkers derived from this compound, often in their carboxylate forms, can coordinate to metal SBUs in various ways. For example, a dicarboxylate linker can bridge two metal centers. The specific coordination environment depends on the metal ion and the reaction conditions. libretexts.org The combination of different linkers, known as a mixed-linker approach, can lead to even greater structural diversity and tunable properties. rsc.orgresearchgate.net

For example, MOFs constructed with linkers containing octahedral predispositions have been shown to exhibit uncommon topologies. soton.ac.uk The use of mixed-linker systems, where a benzonitrile-based linker is combined with another type of linker, can introduce further complexity and lead to novel network structures. rsc.orgresearchgate.net This structural diversity is essential for tailoring MOFs for specific applications.

The inherent porosity and high surface area of MOFs make them excellent candidates for heterogeneous catalysis. nih.govresearchgate.net The active sites for catalysis can be the metal nodes, the organic linkers, or guest molecules encapsulated within the pores. researchgate.net MOFs containing benzonitrile moieties can exhibit catalytic activity in several types of organic reactions.

Many MOFs possess Lewis acidic sites, often at the metal nodes, which can catalyze a variety of organic transformations. researchgate.netrsc.org The presence of coordinatively unsaturated metal sites is a key feature that imparts Lewis acidity. researchgate.net The synthesis method can influence the Lewis/Brønsted acidity of the MOF, with solvothermal synthesis sometimes favoring the formation of more Lewis acidic sites. nih.gov

The nitrile group of the benzonitrile linker itself can potentially interact with substrates or influence the electronic properties of the catalytic metal centers. Zwitterionic MOFs, where the framework contains both cationic and anionic components, have been shown to enhance the Lewis acidity of the metal centers and promote reactions like cycloisomerizations and cycloadditions. unl.edu

Table 1: Examples of Lewis Acid Catalyzed Reactions in MOFs

| Catalyst | Reaction Type | Substrates | Key Finding | Reference |

| Pd(II)/UiO-66 | CO esterification | Carbon monoxide | Abundant Lewis acid sites in the support enhance catalytic activity and selectivity. | rsc.org |

| Hf-MOF-808 | Meerwein-Pondorf-Verley (MPV) reduction | Aldehydes/ketones, alcohols | The MOF synthesized in DMF showed higher activity due to more accessible Lewis acid sites. | nih.gov |

| Zwitterionic Mn/Fe-MOFs | Cycloisomerization, Cycloaddition, Diels-Alder | 1,6-enynes, aziridines, alkenes, aldehydes, dienes | Cationic metal centers in a zwitterionic framework act as effective Lewis acid catalysts. | unl.edu |

This table provides illustrative examples and is not exhaustive.

MOFs can also serve as platforms for electrocatalysis, where they facilitate redox reactions at an electrode surface. bohrium.com The redox activity can stem from the metal nodes or the organic linkers. bohrium.com Benzonitrile-containing MOFs, particularly those with redox-active metal centers, have potential applications in electrocatalytic oxidation reactions.

For instance, MOFs have been developed as electrocatalysts for the oxygen evolution reaction (OER), a key process in water splitting. rsc.org In some cases, mixed-linker MOFs are designed where one linker provides the structural framework and another incorporates a catalytically active species. nih.govrsc.org While direct electrocatalytic applications of this compound-based MOFs are an emerging area, the principles of MOF-based electrocatalysis suggest their potential in this field. The nitrile group could be modified to incorporate redox-active moieties, further expanding their catalytic scope.

Catalytic Applications of MOFs Incorporating Benzonitrile Moieties

Covalent Organic Frameworks (COFs) Incorporating this compound and its Derivatives

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. researchgate.netmdpi.com Their high surface area, stability, and pre-designable pore structures make them promising materials for applications in catalysis, sensing, and gas storage. mdpi.comnih.govmdpi.com

The synthesis of COFs relies on the principle of reticular chemistry, where molecular building blocks with specific symmetries and reactive sites are linked together through strong covalent bonds to form extended, periodic networks. rsc.org this compound, with its two reactive hydroxymethyl groups, can act as a linear or angular building block. These hydroxyl groups can undergo condensation reactions, such as etherification or esterification, with complementary multifunctional monomers to form the robust framework of a COF. The nitrile group, while generally less reactive in typical COF-forming conditions, remains as a functional moiety within the pores of the resulting framework, capable of influencing the material's electronic properties and surface interactions. The synthesis is often carried out under solvothermal conditions, where the reversibility of the bond formation allows for "error-checking" and self-healing, leading to the formation of a highly crystalline structure rather than an amorphous polymer. nih.govsci-hub.se

The defining features of COFs are their inherent crystallinity and permanent porosity. nih.gov The use of geometrically defined building blocks like this compound ensures the long-range order of the resulting framework. Powder X-ray diffraction (PXRD) is a key technique used to confirm the crystalline nature of these materials. researchgate.net The porosity of a benzonitrile-based COF is determined by the length and geometry of the building blocks and the topology of the network. The resulting pores are uniform in size and shape, creating well-defined nanochannels.

A key strategy for developing highly active photocatalysts is the creation of donor-acceptor (D-A) systems. mdpi.com In this design, electron-rich (donor) and electron-poor (acceptor) molecular units are incorporated into a single framework. rsc.org This architecture promotes efficient charge separation and suppresses the recombination of photogenerated electron-hole pairs upon light irradiation, which is a critical factor for high photocatalytic efficiency. mdpi.comrsc.org

The benzonitrile moiety is a well-established electron-accepting unit due to the strong electron-withdrawing nature of the nitrile (-CN) group. By pairing a benzonitrile-containing building block with an electron-rich comonomer (e.g., a thiophene-based or pyrene-based unit), a D-A COF can be constructed. nih.govrsc.org These D-A COFs exhibit strong light absorption in the visible spectrum and possess tailored electronic band structures suitable for driving photocatalytic reactions, such as hydrogen evolution from water. mdpi.comrsc.org The strategic placement of donor and acceptor units creates a polarized electric field that facilitates charge carrier transport and enhances the lifetime of the charge-separated state, leading to superior photocatalytic performance compared to non-D-A counterparts. mdpi.comrsc.org

| COF System | Donor Unit | Acceptor Unit | Key Performance Metric (Example) | Reference |

| Tz-COF-3 | Thiazole-based | Carbonyl-containing | High Hydrogen Evolution Rate (HER) of 43.2 mmol·h⁻¹·g⁻¹ | mdpi.com |

| Py-COOH COF | Pyrene | Carboxylic Acid (COOH) | HER of 18.8 mmol g⁻¹ h⁻¹ | rsc.org |

| COF-JLU42 | Benzotrifuran | Triazine | HER over 40,000 µmol g⁻¹ h⁻¹ | rsc.org |

| Thiophene-COF | Thiophene | Triazine | Efficient photoinitiator for polymerization | nih.gov |

This table illustrates the donor-acceptor concept with examples from the literature, showing how different combinations of electron-rich and electron-poor units lead to effective photocatalytic materials. The benzonitrile moiety would serve a similar acceptor role as the units listed.

Polymer Chemistry and Polymerizable Dendrons Derived from this compound

Beyond crystalline frameworks, this compound is a valuable monomer for the synthesis of various polymer architectures, including linear polymers, copolymers, and highly branched dendrons.

The difunctional nature of this compound allows it to be readily incorporated into both linear and branched polymers.

Linear Polymers: Through polycondensation reactions, it can act as a diol monomer, reacting with dicarboxylic acids or their derivatives to form polyesters, or with dihalides to form polyethers. This results in a linear polymer chain where the benzonitrile functionality is a recurring pendant group along the backbone. youtube.com The properties of these linear polymers, such as their thermal stability and solubility, can be tailored by the choice of the co-monomer.

Branched Polymers and Dendrons: The molecule is also an ideal candidate for creating branched architectures. A close structural analog, 3,5-bis(hydroxymethyl)phenol, has been used as an A₂B-type monomer to synthesize poly(aryl ether) dendrimers. researchgate.net In this approach, the two "A" groups (hydroxymethyl) of one monomer react with the single "B" group (phenol) of another. A similar strategy can be applied to derivatives of this compound. This step-wise, convergent synthesis allows for the creation of dendrons and dendrimers with a precisely controlled number of branching points and terminal functional groups. researchgate.net Branched polymers are known for their unique properties, such as lower viscosity and higher solubility compared to their linear counterparts of similar molecular weight. nih.govtamu.edu

| Polymer Architecture | Role of this compound Derivative | Synthetic Method | Key Feature |

| Linear Polymer | Diol Monomer | Polycondensation | Benzonitrile as a repeating side group |

| Branched Polymer/Dendron | A₂B Monomer | Convergent Synthesis | Controlled branching and high density of terminal groups |

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and polydispersity. rsc.orgscielo.br To incorporate this compound into a polymer via RAFT, its hydroxyl groups must first be converted into a polymerizable moiety, for example, by esterification with methacryloyl chloride to form 3,5-bis(methacryloyloxymethyl)benzonitrile.

This functionalized benzonitrile monomer can then be copolymerized with other vinyl monomers (like styrene (B11656) or various methacrylates) in the presence of a RAFT chain transfer agent (CTA). semanticscholar.org This process allows for the synthesis of well-defined block copolymers, random copolymers, or gradient copolymers. rsc.org The RAFT process is valued for its versatility and tolerance to a wide range of functional groups, making it possible to design complex macromolecules where the benzonitrile unit is strategically placed to impart specific properties, such as polarity or reactivity, to the final material. rsc.orgscielo.br

Supramolecular Polymer Networks and Noncovalent Cross-linking Strategies

Supramolecular polymer networks are materials composed of polymer chains linked by transient, noncovalent interactions. These dynamic cross-links can dissipate energy, enabling properties like high toughness, self-healing, and stimuli-responsiveness. mdpi.comstrath.ac.uk The functional groups of this compound make it a candidate for creating such networks. The two hydroxyl groups can form strong, directional hydrogen bonds, acting as effective cross-linking points between polymer chains. nih.gov Simultaneously, the nitrile group can participate in weaker C–H···N hydrogen bonds or other noncovalent interactions. aip.org

The formation of these networks often relies on the principle of molecular recognition, where specific and complementary functional groups interact to form reversible cross-links. strath.ac.uk For instance, polymers functionalized with this compound could be cross-linked through the self-association of the hydroxymethyl groups or by introducing a complementary guest molecule that bridges the benzonitrile units. This approach allows for the creation of "smart" materials that can change their properties in response to external stimuli like temperature or light, which can modulate the strength and lifetime of the noncovalent cross-links. cam.ac.uk

Noncovalent cross-linking strategies are diverse and can be tailored to achieve specific material properties. nih.govresearchgate.net In the context of a hypothetical polymer incorporating this compound, the hydroxyl groups could engage in hydrogen bonding patterns similar to those seen in other robust, repairable polymers. nih.gov The nitrile group, while a weaker hydrogen bond acceptor, could provide additional interaction sites, potentially leading to a hierarchical network structure with distinct dynamic properties. The interplay between the strong hydroxyl-based cross-links and weaker nitrile interactions could lead to materials with tunable mechanical responses.

Dendrimer Synthesis and Applications in Catalysis Support

Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. Their precise structure and high density of surface functional groups make them ideal for applications in catalysis, where they can act as soluble supports for catalytic species. mdpi.comnumberanalytics.com While direct synthesis of dendrimers from this compound is not extensively documented, its structural motifs are found in related building blocks for dendrimer construction. For example, polyester (B1180765) dendrimers are often synthesized from monomers containing hydroxyl groups, similar to the bis(hydroxymethyl) moiety. nih.gov

The synthesis of dendrimers can proceed through divergent or convergent approaches, both of which rely on iterative reaction sequences to build up the dendritic structure generation by generation. nih.govnih.gov A molecule like this compound could theoretically serve as a branching unit in a convergent synthesis, where dendritic wedges are first constructed and then attached to a central core.

Once synthesized, dendrimers can be functionalized to support catalytic nanoparticles or metal complexes. numberanalytics.comresearchgate.net The nitrile groups on the periphery of a dendrimer derived from a benzonitrile-containing monomer could be used to coordinate with metal centers or could be chemically modified to introduce other ligand types. The dendritic structure provides a microenvironment around the catalytic site that can influence its activity and selectivity, a phenomenon known as the "dendritic effect". numberanalytics.com This can lead to enhanced reaction rates and easier catalyst recovery compared to traditional homogeneous catalysts. researchgate.net

Supramolecular Chemistry and Crystal Engineering with this compound Derivatives

The ability of this compound to engage in specific and directional noncovalent interactions makes it a prime candidate for use in supramolecular chemistry and crystal engineering, which focuses on the rational design of crystalline solids with desired structures and properties.

Investigation of Hydrogen Bonding Interactions and Self-Assembly Processes

The hydroxyl and nitrile functional groups of this compound are key to its role in directing self-assembly through hydrogen bonding. The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of robust O-H···O or O-H···N synthons. The nitrile group primarily acts as a hydrogen bond acceptor, forming C-H···N interactions. nih.gov

In related systems, such as ortho-hydroxybenzaldehydes, intramolecular hydrogen bonds are a dominant feature, influencing their physical and spectral properties. mdpi.com While intramolecular hydrogen bonding is less likely in this compound due to the substitution pattern, the potential for extensive intermolecular hydrogen bonding is high. The self-assembly of such molecules can lead to the formation of well-ordered, one-, two-, or three-dimensional networks. The study of similar molecules, like benzonitrile derivatives in co-crystals, reveals that C-H···N interactions, in concert with other noncovalent forces like π-π stacking, are crucial in the formation of stable, key-lock complexes. nih.gov

The table below summarizes the types of hydrogen bonds that can be anticipated in the self-assembly of this compound, based on the functional groups present and documented interactions in analogous systems.

| Interaction Type | Donor | Acceptor | Potential Role in Self-Assembly |

| Strong Hydrogen Bond | O-H (hydroxyl) | O (hydroxyl) | Formation of chains or sheets, primary structural motif. |

| Strong Hydrogen Bond | O-H (hydroxyl) | N (nitrile) | Cross-linking of primary structural motifs. |

| Weak Hydrogen Bond | C-H (aromatic) | N (nitrile) | Stabilization of the overall crystal packing. nih.gov |

| Weak Hydrogen Bond | C-H (aromatic) | O (hydroxyl) | Further stabilization and densification of the structure. |

Design of Supramolecular Tectons for Rational Crystal Engineering

In crystal engineering, molecules designed to direct the formation of a specific crystal lattice are known as "tectons" or building blocks. aip.org The predictable and directional nature of the hydrogen bonds that this compound can form makes it an excellent candidate for a supramolecular tecton. By controlling the interplay of the strong O-H···O/N and weaker C-H···X interactions, it is possible to guide the assembly of molecules into a desired architecture. aip.orgresearchgate.net

The geometry of the tecton is crucial. The 1,3,5-substitution pattern of the functional groups on the benzene (B151609) ring of this compound provides a specific angular arrangement of interaction sites. This pre-programmed structural information can be used to construct, for example, honeycomb-like networks, similar to those formed by 1,3,5-benzenetricarboxylic acid. aip.org The combination of rigid molecular scaffolds and robust supramolecular synthons is a key strategy for the design of porous organic frameworks. researchgate.net

Formation of Ordered Molecular Materials with Specific Channel Structures

The self-assembly of carefully designed tectons can lead to the formation of porous crystalline materials, often referred to as noncovalent organic frameworks (nCOFs). aip.org These materials can possess channels or cavities capable of including guest molecules. The size and shape of these channels are determined by the geometry of the tecton and the nature of the intermolecular interactions.

While there are no specific reports on this compound forming such structures, related systems demonstrate this principle. For example, hexasubstituted benzene derivatives have been shown to form porous materials with diverse structures that are dependent on the solvent used for crystallization. aip.org The ability of the hydroxyl and nitrile groups of this compound to engage in multiple, specific interactions suggests its potential for forming ordered materials with well-defined channel structures suitable for guest inclusion or separation applications.

Construction of Molecular Cocrystals and Multicomponent Assemblies

A powerful strategy in crystal engineering is the formation of cocrystals, which are crystalline structures composed of two or more different molecules held together by noncovalent interactions. This approach allows for the fine-tuning of the physical properties of a solid without altering the chemical nature of the constituent molecules. nih.gov

Given its hydrogen bonding capabilities, this compound is a promising candidate for forming cocrystals with other molecules that have complementary functional groups. For instance, it could be co-crystallized with carboxylic acids, amides, or other molecules capable of strong hydrogen bonding. The resulting multicomponent assembly would be stabilized by a network of intermolecular interactions, potentially leading to novel materials with unique properties. nih.gov Research on other benzonitrile derivatives has shown their ability to form key-lock complexes with larger host molecules, resulting in stable co-crystals. nih.gov This highlights the potential of the benzonitrile moiety to act as a reliable binding site in the design of multicomponent assemblies.

The table below provides hypothetical examples of co-crystal formers that could interact with this compound, along with the likely primary interactions.

| Co-crystal Former | Functional Groups | Potential Primary Interactions with this compound |

| Isonicotinamide | Amide, Pyridyl | O-H···N(pyridyl), N-H···O(hydroxyl), O-H···O(amide) |

| Adipic Acid | Carboxylic Acid | O-H(hydroxyl)···O(carbonyl), O-H(acid)···N(nitrile) |

| Pyrazine | Diazine | O-H···N(pyrazine) |

Ligand Design and Metal Complex Chemistry Featuring 3,5 Bis Hydroxymethyl Benzonitrile

Principles for Designing 3,5-Bis(hydroxymethyl)benzonitrile-based Ligands for Metal Coordination

The design of ligands for metal coordination is a strategic process aimed at creating specific geometric and electronic environments around a metal center. The structure of this compound offers several key features for ligand design. Nitriles (R-C≡N) are versatile ligands that typically coordinate to transition metals in a linear, end-on fashion through the nitrogen lone pair. nih.govwikipedia.orgnih.gov They are classified as L-type ligands (neutral Lewis bases) and can function as π-acceptors, which stabilizes metals in lower oxidation states. wikipedia.org The electronic properties of the nitrile can be tuned by the substituents on the phenyl ring; electron-withdrawing or -donating groups can alter the σ-donor and π-acceptor capabilities of the ligand. nih.gov

In the case of this compound, the two hydroxymethyl (-CH₂OH) groups are of particular interest. These groups can play several roles:

Secondary Coordination Sites: The hydroxyl oxygen atoms can act as secondary donor sites, potentially leading to the formation of chelate or bridging multinuclear complexes. This can enhance the stability of the resulting metal complex.

Functional Handles: The hydroxyl groups can be readily modified through esterification or etherification. This allows for the attachment of other functional units, such as phosphines, N-heterocyclic carbenes (NHCs), or other donor groups, creating multidentate or bifunctional ligands. beilstein-journals.org

Hydrogen Bonding: The -OH groups can participate in hydrogen bonding, which can influence the secondary coordination sphere of the metal complex. This can affect catalyst solubility, stability, and even the stereochemical outcome of a catalytic reaction.

The steric profile of the ligand is another crucial factor. nih.gov While the nitrile group itself is sterically undemanding, modifications at the hydroxymethyl positions can introduce steric bulk. This can be used to control the coordination number of the metal, prevent catalyst deactivation pathways like dimerization, and influence the selectivity of catalytic reactions. Therefore, this compound represents a flexible scaffold for creating ligands where electronic and steric properties can be systematically adjusted to achieve desired coordination chemistry and catalytic activity.

Synthesis and Structural Characterization of Metal Complexes

The coordination of benzonitrile (B105546) and its derivatives to various transition metals has been extensively studied. The synthesis typically involves the reaction of a metal precursor with the nitrile ligand, often displacing a more labile ligand like acetonitrile (B52724) or a halide.

Palladium(II) and Platinum(II) complexes are of significant interest due to their applications in catalysis and materials science. rsc.orgmdpi.com A common precursor in palladium chemistry is bis(benzonitrile)palladium(II) dichloride, [PdCl₂(PhCN)₂], which is prepared from palladium(II) chloride and benzonitrile. wikipedia.org In this complex, the two benzonitrile ligands are coordinated to the palladium center and are readily displaced by stronger donor ligands, making it a valuable starting material in palladium synthesis. researchgate.net

The synthesis of new Pd(II) and Pt(II) complexes often involves reacting a metal precursor, such as K₂[PdCl₄], K₂[PtCl₄], or [PdCl₂(MeCN)₂], with the desired ligand in a suitable solvent. mdpi.comnih.gov For instance, Schiff base ligands derived from aldehydes have been used to create a variety of Pd(II) and Pt(II) complexes. nih.gov Similarly, nitrile-functionalized N-heterocyclic carbene (NHC) ligands have been transmetalated from silver(I) to palladium(II) to afford stable complexes. acs.org

Ruthenium complexes are highly valued for their diverse catalytic activities, particularly in hydrogenation and transfer hydrogenation reactions. d-nb.infouniud.it The design of ruthenium catalysts often incorporates the concept of bifunctional catalysis, where both the metal center and a functional group on the ligand participate in the catalytic cycle. mdpi.com This metal-ligand cooperation can lead to enhanced catalytic efficiency and selectivity.

Ligands analogous to this compound, featuring functional groups capable of hydrogen bonding or acting as proton donors/acceptors, are prime candidates for creating bifunctional ruthenium catalysts. acs.org For example, ruthenium complexes with N-heterocyclic carbene (NHC) ligands containing additional donor groups have been synthesized and shown to be effective catalysts. beilstein-journals.org The synthesis of such complexes can be achieved through transmetalation from other metal-NHC complexes or by direct reaction of the ligand with a ruthenium precursor like [Ru(p-cymene)Cl₂]₂. beilstein-journals.org

The resulting complexes are often octahedral Ru(II) species, and their structures are confirmed by X-ray diffraction. beilstein-journals.org These structures reveal how the primary ligand and any co-ligands (such as acetonitrile or phosphines) arrange around the metal center to form a stable coordination environment ideal for catalysis. beilstein-journals.org The presence of labile co-ligands, like acetonitrile, is often a key feature, as their dissociation creates vacant coordination sites necessary for substrate binding and catalytic turnover. wikipedia.orgbeilstein-journals.org

Catalytic Activity of Metal Complexes Derived from this compound Analogs

The functional groups present in ligands derived from this compound analogs make the corresponding metal complexes promising candidates for various catalytic transformations.

Ruthenium complexes are particularly renowned for their ability to catalyze the transfer hydrogenation of ketones and aldehydes to the corresponding alcohols, using a hydrogen donor like isopropanol. uniud.itacs.org This reaction is a cornerstone of organic synthesis due to its operational simplicity and use of safe, readily available reagents.

Ruthenium complexes featuring functionalized NHC or NNN-pincer ligands have demonstrated high efficiency in these reactions. beilstein-journals.orgacs.orgvilniustech.lt The catalytic cycle is believed to involve the formation of a ruthenium-hydride intermediate. In bifunctional catalysts, a basic or acidic site on the ligand can assist in the transfer of protons, working in concert with the metal center which delivers the hydride. acs.org

The catalytic activity is typically evaluated by reacting a substrate, such as acetophenone, with a hydrogen source in the presence of a small amount of the ruthenium catalyst and a base (e.g., KOH or iPrOK) at elevated temperatures. beilstein-journals.org Research has shown that various ketones, including sterically hindered ones like benzophenone (B1666685) and heterocyclic ketones like 2-acetylthiophene, can be efficiently reduced to their corresponding alcohols with high conversions. beilstein-journals.org

Table 1: Representative Data for Ruthenium-Catalyzed Transfer Hydrogenation of Ketones Conditions: Substrate (1.00 mmol), KOH (20 mol %), catalyst (0.1 mol %) in 3 mL of iPrOH at 80 °C. Data derived from analogous systems. beilstein-journals.org

| Entry | Substrate | Catalyst | Time (h) | Conversion (%) |

| 1 | Acetophenone | Ru-Complex A | 0.5 | 99 |

| 2 | Acetophenone | Ru-Complex B | 0.5 | 99 |

| 3 | 4'-Methylacetophenone | Ru-Complex A | 0.5 | 98 |

| 4 | 4'-Methoxyacetophenone | Ru-Complex B | 0.5 | 99 |

| 5 | Benzophenone | Ru-Complex A | 3 | 92 |

| 6 | 2-Acetylthiophene | Ru-Complex B | 3 | 94 |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon bonds. wikipedia.orgyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide. wikipedia.org The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Palladium complexes bearing benzonitrile-related ligands have been successfully employed in these transformations. For example, a method for synthesizing functionalized metallatricarbadecaboranes utilizes palladium-catalyzed Sonogashira, Heck, and Stille cross-coupling reactions. nih.gov The key ligands in this process were synthesized from p-halobenzonitriles, demonstrating a direct application of benzonitrile derivatives in creating ligands for C-C coupling. nih.gov

In a typical Suzuki-Miyaura coupling, an aryl halide is reacted with a phenylboronic acid in the presence of a palladium catalyst and a base. mdpi.com Palladium(II) complexes with ONS-type pincer ligands have been tested as catalysts for the coupling of various aryl bromides with phenylboronic acid, achieving moderate to good yields. mdpi.com The efficiency of the catalyst is influenced by the nature of the ligand, the substrates, and the reaction conditions. The development of new ligands, potentially derived from scaffolds like this compound, is crucial for improving the scope and efficiency of these important reactions. nih.govrsc.org

The investigation extended to related areas, including the synthesis of metal-organic frameworks and coordination polymers, in an effort to find any context in which this particular compound's reactivity in the presence of metal ions has been studied. However, these searches also did not yield any relevant information pertaining to alcohol oxidation.

While the field of catalytic alcohol oxidation is extensive, with numerous ligands and metal complexes being reported for this transformation, it appears that This compound has not been explored or reported in this capacity in the available scientific literature.

Therefore, the section "4.3.3. Oxidation of Alcohols and Related Transformations" focusing on the role of This compound cannot be generated with scientifically accurate and detailed research findings as requested, due to the absence of published work on this specific topic.

Advanced Spectroscopic and Structural Characterization Techniques for 3,5 Bis Hydroxymethyl Benzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3,5-bis(hydroxymethyl)benzonitrile and its derivatives in solution. researchgate.netcore.ac.uk By analyzing the chemical shifts (δ), coupling constants (J), and signal integrals of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled. core.ac.ukmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides key information. The protons of the two hydroxymethyl (-CH₂OH) groups are expected to appear as a singlet, while the aromatic protons will exhibit a characteristic splitting pattern corresponding to the 1,3,5-trisubstituted benzene (B151609) ring. The integration of these signals confirms the number of protons in each chemical environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. For this compound, distinct signals will be observed for the carbon atoms of the hydroxymethyl groups, the nitrile group (-CN), and the aromatic ring. The chemical shifts of the aromatic carbons are indicative of the substitution pattern. For instance, in a related compound, 4-(hydroxymethyl)benzonitrile, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 147.2 (Ar-C), 138.6 (Ar-C), 128.8 (Ar-C), and others, which helps in assigning the carbon skeleton. rsc.org

Advanced 2D NMR Techniques: For more complex derivatives, two-dimensional (2D) NMR experiments are invaluable. researchgate.net

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons.

These advanced NMR techniques, when used in combination, provide a robust and detailed structural elucidation of this compound and its derivatives. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. libretexts.org The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds. libretexts.orgpressbooks.pub

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its primary functional groups:

O-H Stretch: A broad and strong absorption band is expected in the region of 3400-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group in the hydroxymethyl substituents. The broadness of this peak is due to intermolecular hydrogen bonding. libretexts.org

C≡N Stretch: A sharp, medium-intensity absorption band should appear in the range of 2260-2220 cm⁻¹ for the nitrile (-C≡N) group. The position and intensity of this band are characteristic of aromatic nitriles.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the hydroxymethyl groups will be observed just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ region. libretexts.org

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region. youtube.com

C-O Stretch: The stretching vibration of the C-O single bond in the primary alcohol groups is expected to produce a strong band in the 1050-1000 cm⁻¹ range. libretexts.org

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the 1,3,5-trisubstituted benzene ring will appear in the fingerprint region, typically between 900 and 690 cm⁻¹.

The presence and positions of these key absorption bands provide a clear confirmation of the functional groups within the this compound molecule.

| Functional Group | **Characteristic Absorption Range (cm⁻¹) ** | Intensity |

| O-H (Alcohol) | 3400-3200 | Strong, Broad |

| C≡N (Nitrile) | 2260-2220 | Medium, Sharp |

| C-H (Aromatic) | >3000 | Weak to Medium |

| C-H (Aliphatic) | 2960-2850 | Medium |

| C=C (Aromatic) | 1600-1450 | Variable |

| C-O (Alcohol) | 1050-1000 | Strong |

| C-H Bending (Aromatic) | 900-690 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and π-Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. libretexts.org For this compound, the benzene ring and the nitrile group constitute a conjugated system.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. These absorptions arise from π → π* transitions. The presence of the hydroxymethyl and nitrile substituents on the benzene ring will influence the wavelength of maximum absorption (λ_max) and the molar absorptivity (ε). libretexts.org

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to theoretically predict the UV-Vis absorption spectra and aid in the assignment of the observed electronic transitions. scispace.comsharif.edu Studies on similar aromatic compounds have shown that the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be correlated with the observed UV-Vis spectra. sphinxsai.comnih.gov The energy gap between the HOMO and LUMO is related to the electronic transitions observed in the UV-Vis spectrum. sphinxsai.com

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for determining the three-dimensional structure of crystalline materials. They provide precise information about bond lengths, bond angles, and the packing of molecules in the solid state.

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for obtaining an unambiguous determination of the molecular structure of this compound in the solid state. researchgate.net This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern.

From the diffraction data, a detailed three-dimensional model of the molecule can be constructed, providing precise measurements of:

Bond lengths and angles: Confirming the covalent framework of the molecule.

Torsional angles: Defining the conformation of the hydroxymethyl groups relative to the benzene ring.

Intermolecular interactions: Crucially, SCXRD can reveal the presence and geometry of hydrogen bonds involving the hydroxyl groups, which are expected to play a significant role in the crystal packing. It can also identify other non-covalent interactions, such as π-π stacking between the aromatic rings. nih.gov

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. units.itnist.gov Instead of a single crystal, a finely ground powder sample is used. The resulting diffraction pattern is a fingerprint of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ).

PXRD is particularly useful for:

Phase identification: Confirming the identity of a synthesized batch of this compound by comparing its PXRD pattern to a reference pattern.

Purity analysis: Detecting the presence of crystalline impurities.

Polymorphism studies: Identifying different crystalline forms (polymorphs) of the compound, which may have different physical properties. units.it

Assessing crystallinity: Distinguishing between crystalline and amorphous (non-crystalline) forms of the material. semanticscholar.org

For a derivative like the 3,5-bis(trifluoromethyl)benzylamine (B151408) derivative of tyrosine, XRD data has been used to characterize the size of resulting nanotubes. nih.gov

Mass Spectrometry (e.g., MALDI-TOF, EI-Mass) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Molecular Weight Determination: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry can be used to accurately determine the molecular weight of this compound (C₉H₉NO₂, Mol. Wt.: 163.17 g/mol ). synblock.com The observation of the molecular ion peak (M⁺) or a protonated/sodiated adduct ([M+H]⁺ or [M+Na]⁺) confirms the molecular formula.

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, causing it to fragment in a predictable manner. The analysis of these fragment ions provides valuable structural information. For this compound, characteristic fragmentation patterns would include the loss of a hydroxymethyl group (-CH₂OH), water (H₂O), or the nitrile group (-CN). The fragmentation pattern serves as a molecular fingerprint that can aid in structural confirmation.

Future Research Directions and Emerging Applications of 3,5 Bis Hydroxymethyl Benzonitrile

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

Future research is anticipated to focus on developing more efficient, scalable, and sustainable methods for the synthesis of 3,5-Bis(hydroxymethyl)benzonitrile and its derivatives. While classical synthetic routes to benzonitriles exist, such as the dehydration of benzamides or the Rosenmund–von Braun reaction, these methods often involve harsh conditions or toxic reagents. wikipedia.org Green chemistry principles are driving the exploration of more environmentally benign alternatives.

One promising area of investigation is the catalytic ammoxidation of toluene (B28343) derivatives, a process that utilizes ammonia (B1221849) and oxygen. wikipedia.org Research could be directed towards developing selective catalysts for the ammoxidation of 3,5-dimethylphenol (B42653) to yield the corresponding dinitrile, followed by a controlled reduction to the bis(hydroxymethyl) derivative. Another avenue involves the one-pot synthesis from readily available starting materials like 3,5-diformylbenzonitrile, employing chemoselective reducing agents.

Furthermore, biocatalysis presents a sustainable approach. The use of enzymes, such as nitrilases, for the conversion of dicyanobenzene derivatives to their corresponding mono- or di-carboxylic acids, which can then be reduced, is an area ripe for exploration. The development of robust and recyclable catalysts will be crucial for the economic viability of such processes. rsc.org A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Pathways for this compound

| Synthetic Pathway | Starting Materials | Key Reagents/Catalysts | Potential Advantages | Research Focus |

| Catalytic Ammoxidation | 3,5-Dimethylphenol | Ammonia, Oxygen, Metal Oxide Catalyst | Atom economy, lower waste | Catalyst development for selectivity |

| Chemoselective Reduction | 3,5-Diformylbenzonitrile | Selective reducing agents (e.g., NaBH4) | High selectivity, mild conditions | Optimization of reaction conditions |

| Biocatalytic Conversion | Dicyanobenzene derivatives | Nitrilase, followed by chemical reduction | Green chemistry, high specificity | Enzyme screening and engineering |

| Grignard Reaction | 3,5-Dicyanobenzaldehyde | Grignard reagents, followed by hydrolysis | Versatility in introducing functional groups | Control of side reactions |

Development of Advanced Functional Materials with Tunable Properties

The bifunctional nature of this compound, with its reactive hydroxymethyl groups and the polar nitrile functionality, makes it an excellent building block for advanced functional materials. The hydroxymethyl groups can participate in polymerization reactions to form polyesters, polyurethanes, and polyethers, while the nitrile group can be leveraged for its electronic properties or as a site for post-polymerization modification.

Future research is expected to delve into the synthesis of novel polymers incorporating this monomer. For instance, the synthesis of poly(aryl ether) dendrimers and monodendrons using building blocks like 3,5-bis(hydroxymethyl)phenol has been demonstrated, suggesting a similar potential for its benzonitrile (B105546) analog in creating highly branched, functional macromolecules. ijsdr.org These dendrimers could find applications in drug delivery, catalysis, and nanoscale electronics.

The nitrile group can act as a polar moiety, enhancing the dielectric properties of polymers, or it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing sites for cross-linking or for the attachment of other functional molecules. This tunability allows for the design of materials with specific mechanical, thermal, and electronic properties.

Integration into Hybrid Material Systems for Enhanced Performance

The integration of this compound into hybrid material systems is a promising area for creating materials with synergistic properties. The hydroxymethyl groups can act as anchoring points for grafting onto the surface of inorganic nanoparticles, such as silica (B1680970) or metal oxides, leading to the formation of organic-inorganic hybrid materials. These materials can exhibit improved thermal stability, mechanical strength, and tailored surface properties.

A significant area of future research lies in the use of this compound as a linker in the synthesis of metal-organic frameworks (MOFs). nih.govrsc.orgnih.gov The ability of the hydroxymethyl groups to coordinate with metal ions, coupled with the potential for the nitrile group to interact with guest molecules, could lead to the development of MOFs with unique porous structures and functionalities for applications in gas storage, separation, and catalysis. nih.govrsc.orgnih.gov

Computational Design and Predictive Modeling for New Applications

Computational methods, particularly Density Functional Theory (DFT), will play a pivotal role in predicting the properties and guiding the design of new materials and molecules derived from this compound. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov

Future research will likely involve the use of computational modeling to:

Predict Polymer Properties: Simulate the conformational behavior and bulk properties of polymers derived from this compound to predict their mechanical, thermal, and optical characteristics.

Design Novel Catalysts: Model the interaction of the molecule with metal centers to design more efficient and selective catalysts for various organic transformations.

Screen for Biological Activity: Use molecular docking studies to predict the binding affinity of derivatives of this compound with biological targets, potentially leading to the discovery of new therapeutic agents. nih.govnih.gov

Investigate Reaction Mechanisms: Elucidate the mechanisms of reactions involving this compound to optimize reaction conditions and improve yields. nih.gov

A summary of computational approaches and their potential applications is provided in Table 2.

Table 2: Computational Approaches for this compound Research

| Computational Method | Application Area | Predicted Properties/Outcomes |

| Density Functional Theory (DFT) | Materials Science | Electronic structure, bond energies, vibrational frequencies |

| Molecular Dynamics (MD) | Polymer Science | Polymer chain conformation, glass transition temperature |

| Molecular Docking | Drug Discovery | Binding affinity to protein targets, potential bioactivity |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Catalysis | Reaction pathways, transition state energies |

Role in Advanced Catalysis and Reaction Development for Complex Organic Synthesis

The presence of both nitrile and hydroxymethyl functional groups in this compound opens up possibilities for its use in advanced catalysis and the development of novel synthetic methodologies. The nitrile group can coordinate to transition metals, making it a potential ligand in catalysis. wikipedia.org The hydroxymethyl groups can be modified to create chiral ligands for asymmetric catalysis.

Future research could explore the use of this compound as a scaffold for developing bifunctional catalysts. chemeurope.combeilstein-journals.org For example, one hydroxymethyl group could be converted into a phosphine (B1218219) ligand while the other is modified to create a hydrogen-bonding donor, leading to a catalyst capable of cooperative activation of substrates. Such catalysts could be employed in complex organic syntheses, including the stereoselective synthesis of pharmaceutical intermediates. beilstein-journals.orgnih.gov The development of catalysts for the selective synthesis of benzimidazole (B57391) derivatives, for instance, highlights the importance of catalyst design in controlling reaction outcomes. nih.gov

The versatility of the benzonitrile moiety in organic synthesis is well-established, serving as a precursor to various functional groups. atamankimya.com The bifunctional nature of this compound could be exploited in cascade reactions, where multiple transformations occur in a single pot, leading to the efficient construction of complex molecules.

Q & A

Q. What synthetic methodologies are recommended for preparing 3,5-Bis(hydroxymethyl)benzonitrile?

A four-step synthesis starting from 3,5-dihydroxybenzoic acid can be adapted by incorporating hydroxymethylation. Key steps include:

- Step 1 : Protection of hydroxyl groups using acetic anhydride to form acetylated intermediates.

- Step 2 : Conversion to a nitrile via reaction with thionyl chloride (SOCl₂) and ammonia.

- Step 3 : Selective deprotection under mild acidic conditions to regenerate hydroxyl groups.

- Step 4 : Hydroxymethylation via formaldehyde condensation under basic catalysis. Yield optimization requires precise stoichiometric control and monitoring via thin-layer chromatography (TLC) .

Q. How is this compound characterized spectroscopically?

- NMR : H NMR (500 MHz, CDCl₃) shows distinct peaks for hydroxymethyl protons (~4.5 ppm) and aromatic protons (7.2–7.8 ppm). C NMR confirms nitrile (C≡N) at ~115 ppm.

- IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and broad O–H stretches (~3300 cm⁻¹).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 178.1 (calculated for C₉H₈NO₂). Cross-validate using high-resolution mass spectrometry (HRMS) .

Q. What are the stability considerations for handling this compound in aqueous environments?

Hydroxymethyl groups confer hygroscopicity. Store under inert atmosphere (N₂/Ar) at 2–8°C. Avoid prolonged exposure to moisture to prevent hydrolysis of the nitrile group. Stability tests via accelerated degradation studies (40°C/75% RH for 14 days) are recommended .

Q. Which analytical techniques are suitable for purity assessment?

Q. How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

The hydroxymethyl groups act as electron-donating groups, enhancing para/ortho-directed electrophilic substitution. For Suzuki-Miyaura couplings, pre-functionalization (e.g., bromination at the 4-position) improves Pd-catalyzed reactivity. Monitor reaction progress via GC-MS or in situ IR .

Advanced Research Questions

Q. What role does this compound play in designing HIV protease inhibitors?

The compound serves as a precursor for substituted benzamidine derivatives, which exhibit high binding affinity to HIV protease. Key modifications include:

Q. How can contradictions in reported bioactivities of benzonitrile derivatives be resolved?

Discrepancies arise from substituent positioning and assay conditions. Strategies include:

- Comparative SAR Studies : Test analogs (e.g., 3,5-Bis(trifluoromethyl)benzonitrile vs. 4-fluoro derivatives) under standardized protocols.

- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial activity in ) to identify trends.

- Mechanistic Profiling : Use CRISPR-Cas9 gene-edited cell lines to isolate target pathways .

Q. What are the challenges in scaling up enantioselective synthesis of derivatives?

Hydroxymethyl groups introduce steric hindrance, complicating asymmetric catalysis. Solutions include:

Q. How does this compound perform in solid-state NMR for crystallography studies?

The nitrile group’s quadrupolar moment complicates N NMR. Use C CP/MAS NMR to probe crystal packing. Key observations:

Q. What computational methods predict its metabolic pathways in pharmacokinetic studies?

- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism.

- Metabolite ID : Hydroxymethyl groups undergo phase II glucuronidation. Confirm via LC-MS/MS with collision-induced dissociation (CID).

- Docking Simulations : Map interactions with cytochrome P450 3A4 (CYP3A4) active site to predict clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.